2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride
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Overview
Description
2-(Diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a diethylamino group, a cyclohexyl ring, and a hydroxy-methylcyclohexyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride typically involves multiple steps:
Formation of the Diethylaminoethyl Group: This step involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl group.
Cyclohexyl Ring Introduction: The cyclohexyl ring is introduced through a Grignard reaction or similar organometallic reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Hydroxy-Methylcyclohexyl Moiety Addition: The hydroxy-methylcyclohexyl group is added via a nucleophilic substitution reaction, where a hydroxy-methylcyclohexyl halide reacts with the intermediate compound formed in the previous steps.
Final Assembly and Hydrochloride Formation: The final compound is assembled through esterification, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ester linkage, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be modified to develop new drugs for various therapeutic areas, including neurology and oncology.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its versatility makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexyl and hydroxy-methylcyclohexyl groups provide hydrophobic interactions and steric effects. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(Diethylamino)ethyl 2-cyclohexyl-2-isobutylacetate;hydrochloride
- 2-(Dimethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride
Uniqueness
Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride stands out due to its unique combination of functional groups. The presence of both a diethylamino group and a hydroxy-methylcyclohexyl moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview should give you a comprehensive understanding of this compound
Properties
CAS No. |
95135-79-8 |
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Molecular Formula |
C21H40ClNO3 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxy-4-methylcyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C21H39NO3.ClH/c1-4-22(5-2)15-16-25-20(23)19(18-9-7-6-8-10-18)21(24)13-11-17(3)12-14-21;/h17-19,24H,4-16H2,1-3H3;1H |
InChI Key |
RGJXUMIOTPCFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2(CCC(CC2)C)O.Cl |
Origin of Product |
United States |
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